molecular formula C17H24N8O2 B6792251 N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide

N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide

Cat. No.: B6792251
M. Wt: 372.4 g/mol
InChI Key: DTQJTTVLGMXKLO-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O2/c1-3-23-14(9-18-20-23)16(26)22-8-7-13(11-22)25(12-5-6-12)17(27)15-10-19-21-24(15)4-2/h9-10,12-13H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQJTTVLGMXKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)N2CCC(C2)N(C3CC3)C(=O)C4=CN=NN4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl derivative.

    Coupling Reactions: The final steps often involve coupling reactions to attach the pyrrolidine and triazole moieties, using reagents such as carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-3-ethyl-N-[1-(3-methyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide
  • N-cyclopropyl-3-ethyl-N-[1-(3-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide

Uniqueness

N-cyclopropyl-3-ethyl-N-[1-(3-ethyltriazole-4-carbonyl)pyrrolidin-3-yl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, can impart rigidity and influence the compound’s interaction with biological targets.

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